molecular formula C4H8O3S B3048095 4-Methyl-1,2-oxathiolane 2,2-dioxide CAS No. 15606-89-0

4-Methyl-1,2-oxathiolane 2,2-dioxide

Cat. No.: B3048095
CAS No.: 15606-89-0
M. Wt: 136.17 g/mol
InChI Key: KZDZUPGTYYIAAV-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-Methyl-1,2-oxathiolane 2,2-dioxide has several scientific research applications:

Safety and Hazards

When handling 4-Methyl-1,2-oxathiolane 2,2-dioxide, it is recommended to avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1,2-oxathiolane 2,2-dioxide can be synthesized through the reaction of 1,3-propanesultone with methylating agents. One common method involves the reaction of 1,3-propanesultone with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like benzene or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-oxathiolane 2,2-dioxide involves its reactivity with nucleophiles. The sulfonate ester group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an alkylating agent, transferring its methyl group to nucleophiles. This mechanism is particularly useful in organic synthesis and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,2-oxathiolane 2,2-dioxide is unique due to its specific methyl group positioning, which influences its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

4-methyloxathiolane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-4-2-7-8(5,6)3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDZUPGTYYIAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286864
Record name 4-methyl-1,2-oxathiolane 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15606-89-0
Record name NSC48096
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-1,2-oxathiolane 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,2-oxathiolane 2,2-dioxide
Reactant of Route 2
4-Methyl-1,2-oxathiolane 2,2-dioxide
Reactant of Route 3
4-Methyl-1,2-oxathiolane 2,2-dioxide
Reactant of Route 4
4-Methyl-1,2-oxathiolane 2,2-dioxide
Reactant of Route 5
4-Methyl-1,2-oxathiolane 2,2-dioxide
Reactant of Route 6
4-Methyl-1,2-oxathiolane 2,2-dioxide

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